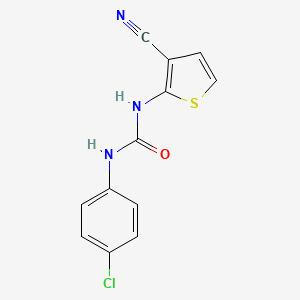
1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea, also known as CCT018159, is a small molecule inhibitor that has shown potential in the treatment of various cancers. It was first synthesized in 2009 and has since been a subject of interest in scientific research.
Wissenschaftliche Forschungsanwendungen
Electronic and Optical Properties
A study by Shkir et al. (2018) explored the significant electro-optic properties of a novel chalcone derivative, closely related to 1-(4-Chlorophenyl)-3-(3-cyanothiophen-2-yl)urea, using computational methods. The research revealed potential applications in nonlinear optics, with the compound exhibiting much higher static and dynamic polarizability than urea, suggesting its utility in optoelectronic device fabrications (Shkir et al., 2018).
Molecular Structure and Vibrational Spectra
Rahmani et al. (2018) conducted a study on a similar compound, 3-(4-chlorophenyl)-1-(1yridine-3-yl) prop-2-en-1-one (CPP), synthesized for use in nonlinear optical materials. The study used density functional theory and Hartree-Fock methods to calculate its vibrational wavenumbers and first hyperpolarizability. This work provides insights into the potential of such compounds in NLO applications (Rahmani et al., 2018).
Corrosion Inhibition
Mistry et al. (2011) investigated 1,3,5-triazinyl urea derivatives, including a variant of this compound, as corrosion inhibitors for mild steel in acidic environments. Their study demonstrated the effectiveness of these compounds in reducing corrosion, highlighting their potential in industrial applications (Mistry et al., 2011).
Insecticidal Activity
Mulder and Gijswijt (1973) explored the insecticidal properties of 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, a compound with a similar structure, noting its unique mode of action and safety towards mammals. Their research contributes to understanding the potential use of such compounds in pest control (Mulder & Gijswijt, 1973).
Crystal Structure Analysis
Crasta et al. (2005) analyzed the crystal structure of an organic non-linear optical material closely related to this compound. The study found that the compound crystallizes in a monoclinic system, with potential applications in NLO devices due to its refractive index and second-harmonic generation efficiency (Crasta et al., 2005).
Environmental Impact and Safety
Research by Lu, Zhou, and Liu (2004) on a related insecticide, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea, highlighted environmental safety concerns, focusing on the degradation products and their potential risks. This study provides crucial insights into the environmental impact of such compounds (Lu et al., 2004).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(3-cyanothiophen-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c13-9-1-3-10(4-2-9)15-12(17)16-11-8(7-14)5-6-18-11/h1-6H,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHRJJWWERYAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CS2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

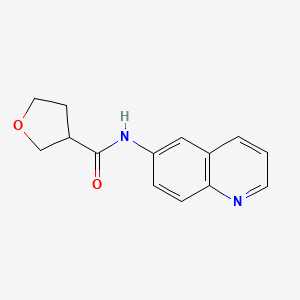
![1-(Benzenesulfonyl)-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2869582.png)
![N'-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2869584.png)
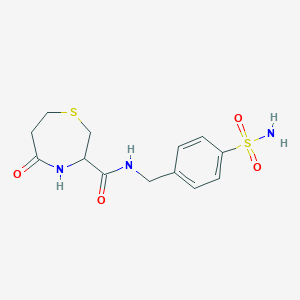
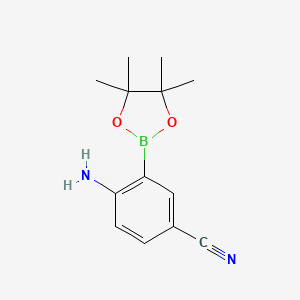
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2869589.png)
![2-{[5-(4-methylphenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2869590.png)
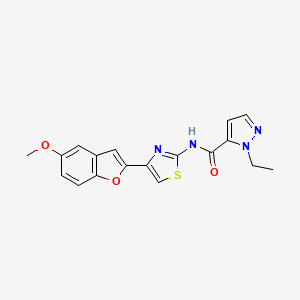
![2-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,3,4-thiadiazole](/img/structure/B2869594.png)
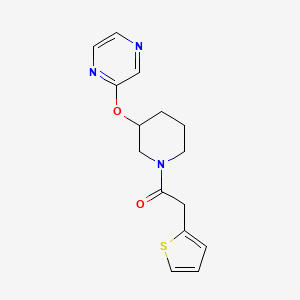
![isopropyl 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2869597.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2869602.png)

![7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2869604.png)